molecular formula C6H12ClNO2 B1608358 Cycloleucine hydrochloride CAS No. 92398-48-6

Cycloleucine hydrochloride

Cat. No.: B1608358
CAS No.: 92398-48-6
M. Wt: 165.62 g/mol
InChI Key: ONNMHNDIUIHULO-UHFFFAOYSA-N
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Description

Cycloleucine hydrochloride is a synthetic compound derived from the amino acid leucine. It is a non-metabolisable amino acid formed by the cyclization of leucine. This compound is known for its role as a specific and reversible inhibitor of nucleic acid methylation, making it a valuable tool in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloleucine hydrochloride is synthesized through the cyclization of leucine. The process involves the formation of a cyclopentane ring structure from the linear leucine molecule. The reaction typically requires acidic conditions to facilitate the cyclization process. The hydrochloride salt form is obtained by neutralizing the free base with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Cyclization Reaction: Leucine is subjected to cyclization under controlled acidic conditions.

    Purification: The resulting cycloleucine is purified through crystallization or other separation techniques.

    Salt Formation: The purified cycloleucine is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions: Cycloleucine hydrochloride primarily undergoes substitution reactions due to the presence of the amino and carboxyl groups. It can also participate in reactions typical of amino acids, such as peptide bond formation.

Common Reagents and Conditions:

    Substitution Reactions: this compound can react with various electrophiles under mild conditions to form substituted derivatives.

    Peptide Bond Formation: It can be used in peptide synthesis, reacting with other amino acids in the presence of coupling reagents like carbodiimides.

Major Products:

    Substituted Cycloleucine Derivatives: These are formed by introducing different functional groups onto the cycloleucine structure.

    Peptides: this compound can be incorporated into peptides, forming new compounds with potential biological activities.

Scientific Research Applications

Cycloleucine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: this compound is employed in studies involving nucleic acid methylation, as it inhibits this process, allowing researchers to investigate the role of methylation in gene expression and regulation.

    Medicine: It has potential therapeutic applications due to its ability to modulate nucleic acid methylation, which is implicated in various diseases, including cancer.

    Industry: this compound is used in the production of pharmaceuticals and as a research tool in the development of new drugs.

Mechanism of Action

Cycloleucine hydrochloride exerts its effects by inhibiting nucleic acid methylation. It specifically targets the enzymes responsible for adding methyl groups to nucleic acids, thereby preventing this modification. This inhibition can affect gene expression and cellular processes regulated by methylation. The compound’s ability to reversibly inhibit these enzymes makes it a valuable tool for studying the dynamic nature of nucleic acid methylation .

Comparison with Similar Compounds

Cycloleucine hydrochloride is unique due to its specific inhibition of nucleic acid methylation. Similar compounds include:

    S-adenosylmethionine: A natural methyl donor involved in methylation reactions.

    5-azacytidine: A nucleoside analog that inhibits DNA methylation by incorporating into DNA and RNA.

    Decitabine: Another nucleoside analog used to inhibit DNA methylation, primarily in cancer therapy.

Compared to these compounds, this compound is distinct in its mechanism of action and its reversible inhibition, making it particularly useful for experimental studies where reversible modulation of methylation is desired.

Properties

IUPAC Name

1-aminocyclopentane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-6(5(8)9)3-1-2-4-6;/h1-4,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNMHNDIUIHULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30238990
Record name Cycloleucine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92398-48-6
Record name Cyclopentanecarboxylic acid, 1-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92398-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycloleucine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092398486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cycloleucine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOLEUCINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z72HVF4L7V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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